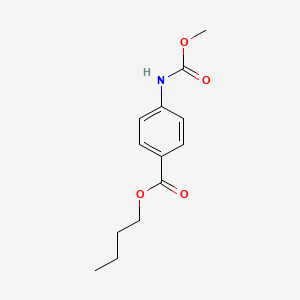
n,n'-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide: is an organophosphorus compound characterized by the presence of two 2-chlorophenyl groups attached to a phosphonothioic diamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide typically involves the reaction of 2-chloroaniline with phosphorus trichloride and sulfur. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of 2-chloroaniline with phosphorus trichloride:
2C6H4ClNH2+PCl3→(C6H4ClNH)2PCl+2HCl
-
Subsequent reaction with sulfur:
(C6H4ClNH)2PCl+S→(C6H4ClNH)2P(S)Cl
-
Final step involving the addition of another 2-chloroaniline:
(C6H4ClNH)2P(S)Cl+C6H4ClNH2→N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding phosphonothioic diamide oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: Reduction reactions can convert the compound into its corresponding phosphonothioic diamide using reducing agents like lithium aluminum hydride.
-
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Phosphonothioic diamide oxides.
Reduction: Phosphonothioic diamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
- Employed in the study of reaction mechanisms involving phosphorus-containing compounds.
-
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active phosphonothioic compounds.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the target enzyme and the biological context.
Comparación Con Compuestos Similares
- N,N’-Bis(2-chlorophenyl)propanediamide
- N,N’-Bis(2-chlorophenyl)urea
- N,N’-Bis(2-chlorophenyl)thiourea
Comparison:
- N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide is unique due to the presence of the phosphonothioic group, which imparts distinct chemical and biological properties.
- N,N’-Bis(2-chlorophenyl)propanediamide lacks the phosphonothioic group, resulting in different reactivity and applications.
- N,N’-Bis(2-chlorophenyl)urea and N,N’-Bis(2-chlorophenyl)thiourea have different functional groups (urea and thiourea), leading to variations in their chemical behavior and biological activity.
This detailed article provides a comprehensive overview of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
6272-67-9 |
|---|---|
Fórmula molecular |
C18H15Cl2N2PS |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-chloroanilino)-phenylphosphinothioyl]aniline |
InChI |
InChI=1S/C18H15Cl2N2PS/c19-15-10-4-6-12-17(15)21-23(24,14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20/h1-13H,(H2,21,22,24) |
Clave InChI |
DSORIPJFYKDRRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(NC2=CC=CC=C2Cl)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
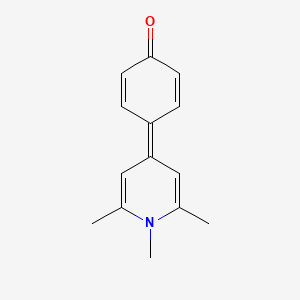

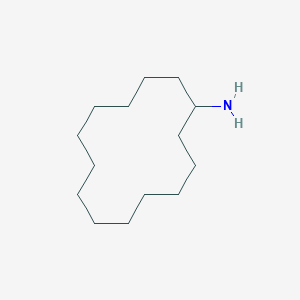
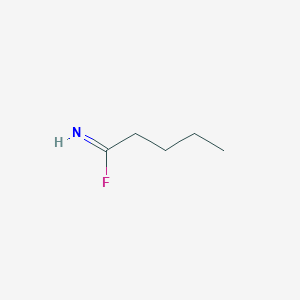
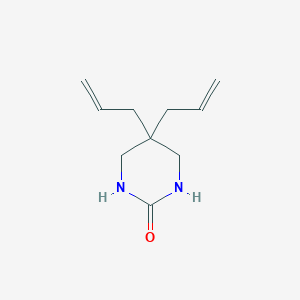
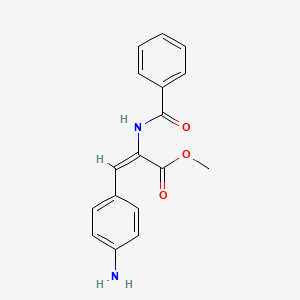


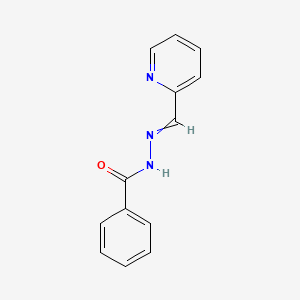

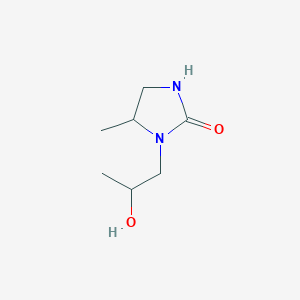
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
